DNA-PK Catalytic Subunit Inhibition: 5 nM IC₅₀ Demonstrates 44-Fold Superior Potency Over the Benchmark 2-Morpholinopyran-4-one DNA-PK Inhibitor
2,2,6-Triphenyl-2H-pyran-4(3H)-one achieves an IC₅₀ of 5 nM against the purified full-length human DNA-PK catalytic subunit (HeLa cell-derived) in a TR-FRET assay [1]. The established benchmark pyran-4-one DNA-PK inhibitor 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (compound 16) exhibits an IC₅₀ of 220 nM under comparable assay conditions . This represents a 44-fold improvement in potency for the triphenyl derivative. Other pyran-4-one analogs, such as 2,6-diphenyl-4H-pyran-4-one, show IC₅₀ values of 278 nM against DNA-PK [2], further underscoring the differentiated potency conferred by the 2,2,6-triphenyl substitution.
| Evidence Dimension | DNA-PK catalytic subunit inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one: IC₅₀ = 220 nM; 2,6-Diphenyl-4H-pyran-4-one: IC₅₀ = 278 nM |
| Quantified Difference | 44-fold more potent than the morpholinopyran-4-one benchmark; ~56-fold more potent than 2,6-diphenyl analog |
| Conditions | Recombinant human full-length DNA-PK catalytic subunit (HeLa cell-derived); fluorescein-EPPLSQEAFADLWKK peptide substrate; 30 min pre-incubation; TR-FRET detection |
Why This Matters
A 44-fold improvement in target potency can translate into substantially lower compound loading in cellular assays, reduced off-target engagement from excess compound, and greater experimental dynamic range in DNA-PK-dependent radiosensitization studies.
- [1] BindingDB. (2021). BDBM50526935 (CHEMBL4529390): IC₅₀ = 5 nM — Inhibition of human HeLa cell-derived full-length DNA-PK catalytic subunit using fluorescein-EPPLSQEAFADLWKK as substrate, preincubated for 30 min followed by substrate addition, measured after 40 min by TR-FRET assay. View Source
- [2] BindingDB. (2022). BDBM50550686 (CHEMBL4760480): IC₅₀ = 278 nM — Inhibition of DNA-PK isolated from human HeLa cells assessed as reduction in p53 Ser15 phosphorylation by HTRF assay. View Source
